2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C15H15BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process .
Chemical Reactions Analysis
2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the methoxyethyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., pyridine), and specific reagents like sodium methoxide, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:
- Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
- 6-Bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO5/c1-4-19-13-7-10-12(8-11(13)16)21-9(2)14(10)15(17)20-6-5-18-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPYZGBWSRLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCCOC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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